molecular formula C10H12O2 B021941 (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol CAS No. 107033-44-3

(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol

Cat. No. B021941
M. Wt: 164.2 g/mol
InChI Key: ZXCJUHWLCBNLOX-UWVGGRQHSA-N
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Description

“(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol” is a chiral compound as indicated by the (2S,3S) configuration. It contains an epoxy group (a cyclic ether with three ring atoms), a phenyl group (a functional group made up of six hydrogen and carbon atoms), and a hydroxyl group (an -OH group) attached to a carbon atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenyl-containing compound with an epoxide, followed by further reactions to introduce the methyl and hydroxyl groups. The stereochemistry would need to be carefully controlled to ensure the correct (2S,3S) configuration .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the three-membered epoxide ring, and the hydroxyl group. The (2S,3S) configuration indicates the spatial arrangement of these groups in three-dimensional space .


Chemical Reactions Analysis

The reactivity of this compound would be largely determined by its functional groups. The epoxide group is highly reactive and can undergo ring-opening reactions. The hydroxyl group can participate in a variety of reactions including condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of the polar hydroxyl and epoxide groups would likely make this compound relatively polar and could influence properties such as solubility and boiling point .

Scientific Research Applications

  • Synthesis of Lignin-related Phenylcoumarans

    Compounds similar to (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol are used as intermediates in the synthesis of lignin-related phenylcoumarans, a class of organic compounds involved in forming plant cell walls (Langer, Li, & Lundquist, 2006).

  • Catalytic Ligands and Coordination Chemistry

    Chiral phosphanyl glycerols and their derivatives, which are structurally similar to the compound , are used for synthesizing hydrophilic tertiary phosphanes and novel bidentate phosphanes with homochiral carbon atoms. These compounds are valuable in catalytic chemistry and ligand synthesis (Brauer, Machnitzki, Nickel, & Stelzer, 2000).

  • Electron Transfer Reactions

    Similar aromatic alpha, beta-epoxy ketones are studied for their electron-transfer reactions, which are significant in producing various organic compounds, including beta-diketones and beta-hydroxy ketones. The timing of proton transfer plays a crucial role in these reactions (Hasegawa et al., 1997).

  • Oxidation of Secondary Alcohols

    Methyl(trifluoromethyl)dioxirane is used to convert secondary alcohols into ketones, which indicates the potential of related compounds to undergo similar reactions under mild conditions and within short reaction times (Mello et al., 1991).

  • Catalytic Activity in Asymmetric Synthesis

    Chiral amino alcohol ligands, similar to (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol, are used as catalytic ligands in the enantioselective addition of diethylzinc to benzaldehyde, showcasing their utility in producing enantiomerically pure compounds (Vidal‐Ferran et al., 1998).

Safety And Hazards

As with any chemical compound, handling “(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol” would require appropriate safety precautions. It’s important to refer to the relevant safety data sheets for information on hazards, safe handling, and appropriate disposal methods .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

[(2S,3S)-2-methyl-3-phenyloxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCJUHWLCBNLOX-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](O1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147882
Record name (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol

CAS RN

107033-44-3
Record name (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107033443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-(-)-2-Methyl-3-phenylglycidol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
Reactant of Route 2
(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
Reactant of Route 3
(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
Reactant of Route 4
(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
Reactant of Route 5
(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
Reactant of Route 6
(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol

Citations

For This Compound
1
Citations
W von der Hude, S Carstensen, R Gürtler… - Mutation Research …, 1992 - Elsevier
Analysis of SCE frequencies in Chinese hamster V79 cells was used to investigate the influence of the stereoisomeric forms of epoxides in mammalian genotoxicity tests. The SCE-…
Number of citations: 10 www.sciencedirect.com

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